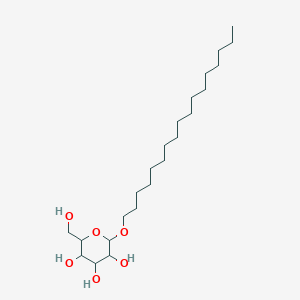

Heptadecyl D-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sétmélanotide est un médicament peptidique synthétique qui agit comme agoniste sélectif du récepteur de la mélanocortine 4 (MC4R). Il est principalement utilisé pour le traitement de l’obésité causée par des déficiences génétiques des gènes de la pro-opiomélanocortine (POMC), de la proprotéine convertase subtilisine/kexine de type 1 (PCSK1) et du récepteur de la leptine (LEPR) . Le sétmélanotide a démontré une efficacité significative dans la réduction du poids corporel et le contrôle de la faim chez les patients atteints de ces maladies génétiques rares .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le sétmélanotide est synthétisé par une série de réactions de couplage peptidique. Le processus implique la méthode de synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide . Le peptide est ensuite cyclisé par la formation d’une liaison disulfure entre les résidus cystéine .

Méthodes de production industrielle : La production industrielle de sétmélanotide implique une SPPS à grande échelle, suivie d’une purification par chromatographie liquide haute performance (HPLC). Le produit final est obtenu par lyophilisation (cryodessiccation) pour assurer la stabilité et la facilité de stockage .

Analyse Des Réactions Chimiques

Types de réactions : Le sétmélanotide subit principalement la formation de liaison peptidique et la cyclisation de liaison disulfure lors de sa synthèse . Il ne subit généralement pas d’oxydation, de réduction ou de réactions de substitution dans des conditions physiologiques.

Réactifs et conditions courants :

Réactifs de couplage peptidique : N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Réactifs de cyclisation : Iode dans le méthanol pour la formation de liaison disulfure

Purification : Chromatographie liquide haute performance (HPLC)

Principaux produits : Le principal produit formé est le peptide cyclique sétmélanotide, qui est caractérisé par sa séquence spécifique et sa liaison disulfure .

4. Applications de la recherche scientifique

Le sétmélanotide a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie :

Traitement de l’obésité : Le sétmélanotide est utilisé pour traiter l’obésité causée par des déficiences génétiques des gènes POMC, PCSK1 et LEPR.

Obésité hypothalamique : Il a démontré son efficacité dans le traitement de l’obésité hypothalamique résultant de dommages hypothalamiques.

Syndrome de Bardet-Biedl et syndrome d’Alström : Le sétmélanotide a été étudié pour ses effets sur le poids corporel chez les patients atteints de ces syndromes.

Applications De Recherche Scientifique

Setmelanotide has a wide range of scientific research applications, particularly in the fields of medicine and biology :

Obesity Treatment: Setmelanotide is used to treat obesity caused by genetic deficiencies in POMC, PCSK1, and LEPR genes.

Hypothalamic Obesity: It has shown efficacy in treating hypothalamic obesity resulting from hypothalamic damage.

Bardet-Biedl Syndrome and Alström Syndrome: Setmelanotide has been studied for its effects on body weight in patients with these syndromes.

Mécanisme D'action

Le sétmélanotide exerce ses effets en agissant comme un agoniste du récepteur de la mélanocortine 4 (MC4R) dans l’hypothalamus . La voie MC4R est essentielle pour réguler la faim, l’apport calorique et la dépense énergétique. En activant le MC4R, le sétmélanotide augmente les signaux de satiété et la dépense énergétique, ce qui conduit à une réduction de la faim et à une perte de poids .

Comparaison Avec Des Composés Similaires

Le sétmélanotide est unique dans son agonisme sélectif du récepteur de la mélanocortine 4 (MC4R), ce qui le distingue des autres composés ciblant le système mélanocortine . Des composés similaires incluent :

Brémélanotide : Un agoniste non spécifique de la mélanocortine utilisé pour le trouble du désir sexuel hypoactif.

Afamélanotide : Un autre agoniste non spécifique de la mélanocortine utilisé pour la phototoxicité associée à la protoporphyrie érythropoïétique.

La spécificité du sétmélanotide pour le MC4R et son efficacité dans le traitement de l’obésité génétique en font un agent thérapeutique unique et précieux .

Propriétés

Numéro CAS |

100231-66-1 |

|---|---|

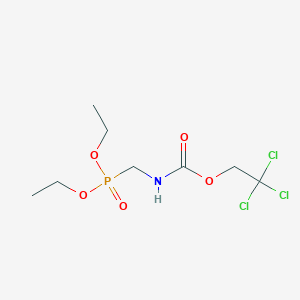

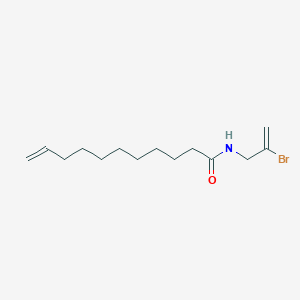

Formule moléculaire |

C23H46O6 |

Poids moléculaire |

418.6 g/mol |

Nom IUPAC |

2-heptadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-22(27)21(26)20(25)19(18-24)29-23/h19-27H,2-18H2,1H3 |

Clé InChI |

WPEOSFDPNQGBCR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Key on ui other cas no. |

100231-66-1 |

Synonymes |

heptadecyl D-glucoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

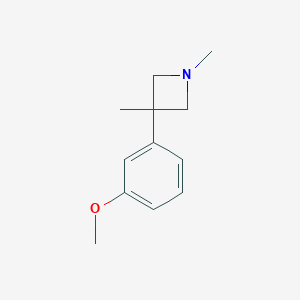

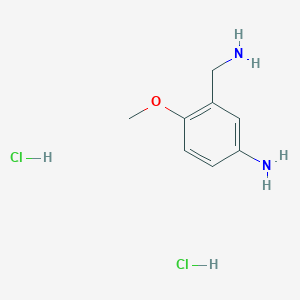

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)

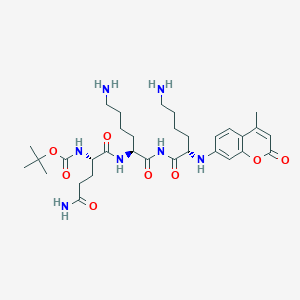

![9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B24498.png)